

A Comparative Guide to RAD51 Inhibitors: IBR2 vs. B02

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Compound of Interest

Compound Name: *Rad51-IN-7*

Cat. No.: *B12399180*

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An Objective Comparison of Performance and Efficacy for Researchers and Drug Development Professionals

Introduction

The RAD51 protein is a critical component of the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism. In many cancers, RAD51 is overexpressed, contributing to therapeutic resistance. Consequently, small molecule inhibitors of RAD51 have emerged as a promising strategy to sensitize cancer cells to DNA-damaging agents. This guide provides a comparative analysis of two prominent RAD51 inhibitors, IBR2 and B02.

Initial requests for a comparison between **Rad51-IN-7** and IBR2 could not be fulfilled due to the limited publicly available scientific data on **Rad51-IN-7**. Therefore, this guide will focus on a detailed comparison between IBR2 and the well-characterized RAD51 inhibitor, B02, for which extensive experimental data exists.

Mechanism of Action

Both IBR2 and B02 function by disrupting the normal activity of RAD51, albeit through different primary mechanisms.

- **IBR2:** This inhibitor has been shown to disrupt the multimerization of RAD51, which is essential for the formation of the RAD51 nucleoprotein filament on single-stranded DNA

(ssDNA).[1] Furthermore, IBR2 promotes the proteasome-mediated degradation of the RAD51 protein, leading to a reduction in its cellular levels.[2]

- B02: This compound is reported to inhibit the DNA strand exchange activity of RAD51.[3] It directly binds to RAD51 and has been shown to disrupt the formation of RAD51 foci at sites of DNA damage.[4][5]

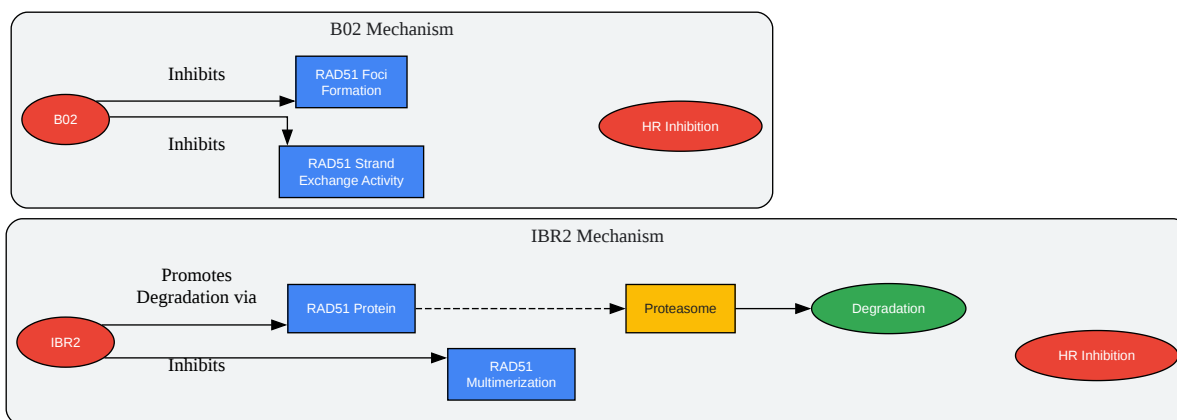
Quantitative Efficacy Data

The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for IBR2 and B02 in various experimental contexts. These values represent the concentration of the inhibitor required to reduce a specific biological activity by 50% and are a key measure of potency.

Inhibitor	Assay	Cell Line/System	IC50 Value	Reference
IBR2	Disruption of RAD51/BRC interaction	In vitro	0.11 μ M	[6]
Cell Growth Inhibition	MBA-MD-468	14.8 μ M		
Cell Growth Inhibition	Various Cancer Cell Lines	12-20 μ M		
B02	RAD51 DNA Strand Exchange	In vitro	27.3 μ M	[3]
Homologous Recombination	U-2 OS IndDR-GFP	~15 μ M	[4]	

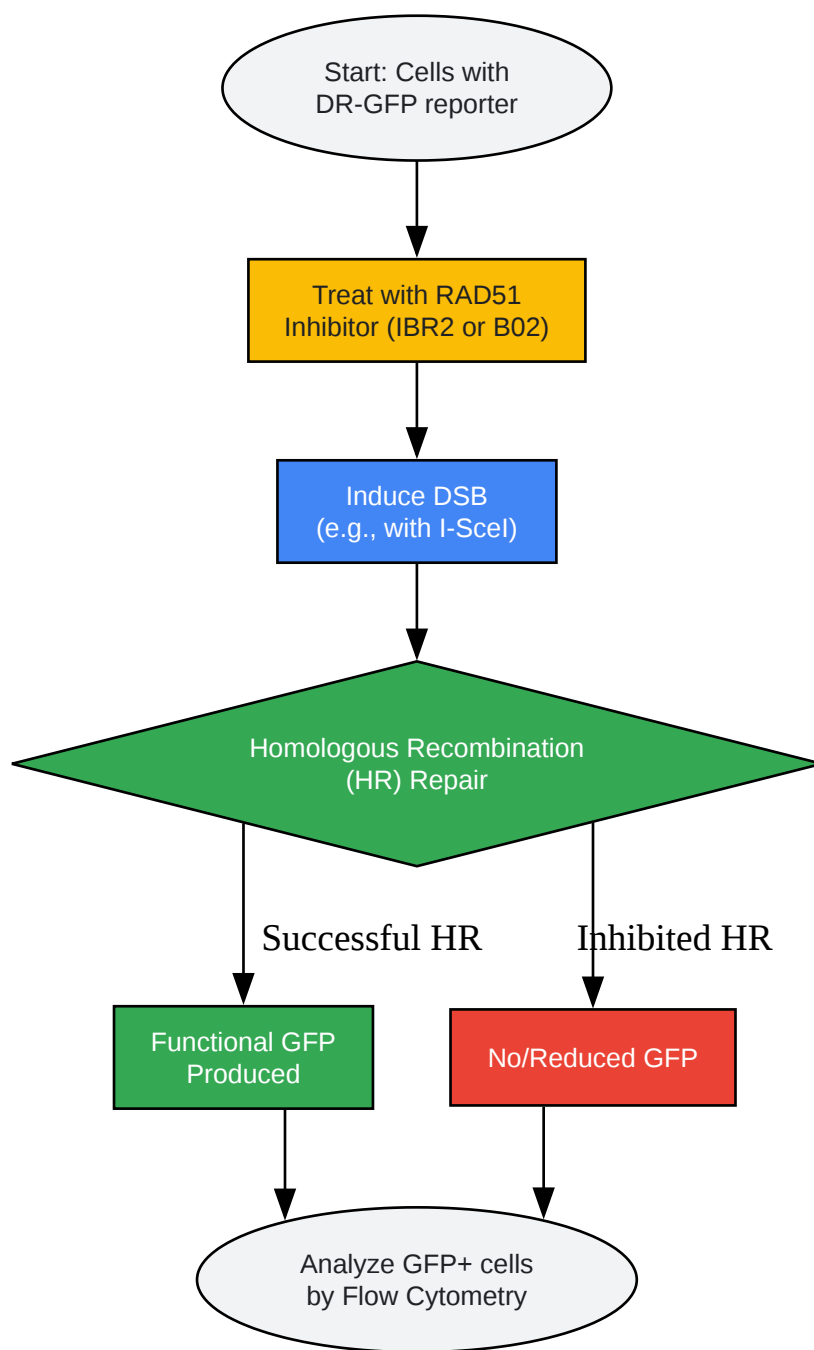
Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using Graphviz (DOT language).



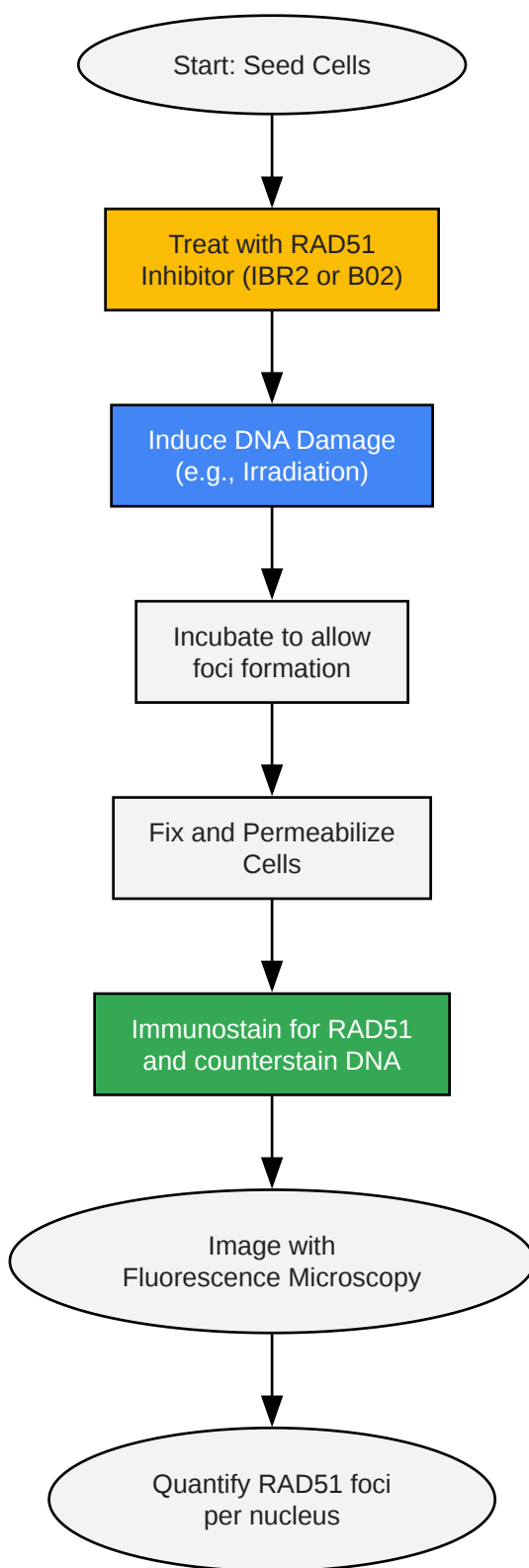
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Caption: Mechanisms of RAD51 inhibition by IBR2 and B02.



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Caption: Workflow for the DR-GFP homologous recombination assay.



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